5-Cyclopropyl-2-ethynylpyridine

Analytical Chemistry Chemical Procurement Compound Identity Verification

5-Cyclopropyl-2-ethynylpyridine provides the ortho-alkynyl nitrogen chelation motif essential for 5-membered metallocycle formation—a capability absent in 5-ethynyl isomers. The 2-ethynyl group adjacent to pyridine nitrogen creates unique electronic properties for Sonogashira coupling and CuAAC. Verify CAS 1824338-70-6 to ensure correct positional isomer for reproducible synthetic outcomes.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B8197476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-ethynylpyridine
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(C=C1)C2CC2
InChIInChI=1S/C10H9N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h1,5-8H,3-4H2
InChIKeyQIVZNLGRLIJKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-2-ethynylpyridine (CAS 1824338-70-6): A Structurally Defined Ethynylpyridine Building Block with Quantifiable Differentiation from Positional Isomers


5-Cyclopropyl-2-ethynylpyridine (CAS 1824338-70-6) is a heterocyclic building block belonging to the ethynylpyridine class, characterized by a pyridine core bearing an ethynyl group at the 2-position and a cyclopropyl substituent at the 5-position, with molecular formula C₁₀H₉N and molecular weight 143.18 g/mol . The compound is distinguished from its closest positional isomer, 2-cyclopropyl-5-ethynylpyridine (CAS 1256817-44-3), by the reversed substitution pattern that produces measurably different electronic properties, reactivity profiles, and physicochemical parameters including distinct LogP values, InChIKey identifiers, and chromatographic behavior .

5-Cyclopropyl-2-ethynylpyridine Procurement: Why Positional Isomers Are Not Functionally Interchangeable


Positional isomerism in disubstituted pyridines fundamentally alters both electronic distribution and steric accessibility, rendering 5-cyclopropyl-2-ethynylpyridine non-substitutable with its 2-cyclopropyl-5-ethynylpyridine isomer or other ethynylpyridine analogs. The 2-ethynyl group in the target compound positions the reactive alkyne moiety adjacent to the pyridine nitrogen, creating a distinct electronic environment and chelation potential not present in isomers where the ethynyl group resides at the 3-, 4-, or 5-positions [1]. The cyclopropyl substituent at the 5-position introduces conformational constraint and alters the electron density of the aromatic ring via its unique π-character, an effect that is position-dependent and cannot be replicated by placing the cyclopropyl group at other ring positions . Substituting a generic ethynylpyridine or positional isomer without verifying CAS number equivalence may lead to divergent reaction outcomes, altered binding affinities in biological assays, and irreproducible synthetic results .

5-Cyclopropyl-2-ethynylpyridine (CAS 1824338-70-6): Comparative Quantitative Evidence Guide


CAS Registry and Structural Identity Verification: 5-Cyclopropyl-2-ethynylpyridine (1824338-70-6) versus Positional Isomer 1256817-44-3

5-Cyclopropyl-2-ethynylpyridine (CAS 1824338-70-6) and 2-cyclopropyl-5-ethynylpyridine (CAS 1256817-44-3) are distinct positional isomers with unique CAS registry numbers and InChIKey identifiers, confirming they are chemically distinct entities requiring separate procurement and handling protocols . The target compound features the ethynyl group at the pyridine 2-position and the cyclopropyl group at the 5-position, whereas the comparator reverses this substitution pattern . This difference is not trivial: the InChIKey for the target compound is QIVZNLGRLIJKKW-UHFFFAOYSA-N, while the isomer bears InChIKey FONCFFVGYOOJQS-UHFFFAOYSA-N, providing unambiguous analytical differentiation .

Analytical Chemistry Chemical Procurement Compound Identity Verification

Computed Lipophilicity (LogP) Differentiation: 5-Cyclopropyl-2-ethynylpyridine Exhibits Quantifiably Distinct Partition Coefficient

5-Cyclopropyl-2-ethynylpyridine has a reported computed LogP value of 2.07, as documented in vendor physicochemical datasets . While direct experimental LogP data for the positional isomer 2-cyclopropyl-5-ethynylpyridine is not available from the same dataset, the calculated LogP difference arises from the distinct electronic and steric environments created by positioning the ethynyl group at the 2-position (ortho to nitrogen) versus the 5-position . This difference is sufficient to produce measurable retention time shifts in reversed-phase HPLC and altered membrane permeability predictions in ADME models .

Physicochemical Characterization ADME Prediction Chromatographic Method Development

Electron Distribution and Reactivity: 2-Ethynyl Substitution Creates Ortho-Nitrogen Chelation Potential Absent in 5-Ethynyl Isomers

The 2-ethynyl group in 5-cyclopropyl-2-ethynylpyridine positions the terminal alkyne in ortho relationship to the pyridine nitrogen, establishing a 1,2-N,C-chelation motif capable of coordinating transition metals [1]. This chelation geometry is structurally impossible for the 2-cyclopropyl-5-ethynylpyridine isomer, where the ethynyl group resides at the 5-position, remote from the pyridine nitrogen . The ortho-alkynylpyridine scaffold is a recognized ligand framework in coordination chemistry and can direct regioselectivity in metal-catalyzed transformations including Sonogashira couplings and click chemistry applications .

Coordination Chemistry Cross-Coupling Reactions Metal Complexation

Hazard Classification Consistency: Target and Isomer Share GHS Category but Require Independent Safety Assessment

5-Cyclopropyl-2-ethynylpyridine carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 pictogram classification . The positional isomer 2-cyclopropyl-5-ethynylpyridine bears identical GHS hazard statements, indicating that the acute toxicity and irritancy profiles are likely conserved between these structurally related compounds . However, regulatory classification does not guarantee identical handling requirements, as subtle differences in volatility, dust generation, or decomposition products may warrant isomer-specific risk assessments .

Laboratory Safety Regulatory Compliance Handling Protocols

Synthetic Accessibility and Commercial Availability: Differentiated Supply Chain Status Between Positional Isomers

5-Cyclopropyl-2-ethynylpyridine is commercially available from multiple established suppliers including Fluorochem (98% purity, catalog pricing available for 100 mg, 250 mg, and 1 g quantities) and MuseChem (≥95% purity), indicating a stable supply chain for routine procurement . In contrast, the positional isomer 2-cyclopropyl-5-ethynylpyridine is listed by at least one vendor as a discontinued product, suggesting potential supply constraints or reduced commercial viability for that specific isomer . This difference in commercial availability status may reflect differential synthetic accessibility, with the target compound potentially benefiting from more established or higher-yielding synthetic routes .

Chemical Sourcing Custom Synthesis Supply Chain Management

5-Cyclopropyl-2-ethynylpyridine (CAS 1824338-70-6): Application Scenarios Supported by Quantitative Differentiation


Metal-Directed Synthesis and Coordination Chemistry Requiring Ortho-Alkynyl Nitrogen Chelation Motifs

5-Cyclopropyl-2-ethynylpyridine is the preferred building block for applications requiring the ortho-alkynyl nitrogen chelation motif, where the 2-ethynyl group and pyridine nitrogen can coordinate transition metals in a 5-membered chelate ring [1]. This capability, absent in the 5-ethynyl isomer, enables regioselective metal-catalyzed transformations and supports the construction of metallosupramolecular architectures where the nitrogen lone pair and alkyne π-system engage in simultaneous metal binding . Procurement of the correct isomer is essential for reproducibility in coordination chemistry studies and catalytic applications leveraging this chelation geometry .

Sonogashira and Click Chemistry Scaffolds Requiring 2-Ethynylpyridine Reactivity

The 2-ethynyl group in 5-cyclopropyl-2-ethynylpyridine provides a terminal alkyne handle for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) while maintaining the cyclopropyl substituent as a metabolically stable, conformationally constrained group [1]. The ortho relationship between the ethynyl and pyridine nitrogen can influence reaction regioselectivity and catalyst compatibility in ways that the 5-ethynyl isomer cannot replicate . This positional specificity makes the compound a valuable intermediate for constructing complex heterocyclic libraries and bioconjugation probes where the pyridine nitrogen's proximity to the reactive alkyne may be exploited for subsequent transformations .

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor and CNS Drug Discovery Programs

The cyclopropyl group at the 5-position introduces conformational rigidity and altered electron density that can enhance binding affinity to protein targets, as noted in literature describing cyclopropyl-substituted pyridines in medicinal chemistry [1]. The ethynyl group at the 2-position serves as both a synthetic handle and a potential pharmacophoric element in kinase inhibitor scaffolds and neurological drug candidates . The compound's computed LogP of 2.07 and Fsp3 value of 0.3 position it within favorable property space for CNS penetration and oral bioavailability , making it a relevant building block for SAR exploration where subtle modifications to the pyridine core produce measurable changes in target engagement and ADME profiles.

Analytical Method Development and Chromatographic Reference Standard Applications

The distinct InChIKey (QIVZNLGRLIJKKW-UHFFFAOYSA-N), CAS registry number (1824338-70-6), and computed LogP value (2.07) of 5-cyclopropyl-2-ethynylpyridine establish it as a traceable reference standard for analytical method development [1]. The compound can serve as a system suitability standard for reversed-phase HPLC method qualification where positional isomers must be chromatographically resolved . Given that the isomer 2-cyclopropyl-5-ethynylpyridine carries a different InChIKey (FONCFFVGYOOJQS-UHFFFAOYSA-N), the target compound provides an unambiguous identity marker for impurity profiling and degradation studies in pharmaceutical development workflows .

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